(3-Methylbutan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride (3-Methylbutan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1240527-38-1
VCID: VC4738029
InChI: InChI=1S/C13H20N4.2ClH/c1-9(2)10(3)14-11(4)13-16-15-12-7-5-6-8-17(12)13;;/h5-11,14H,1-4H3;2*1H
SMILES: CC(C)C(C)NC(C)C1=NN=C2N1C=CC=C2.Cl.Cl
Molecular Formula: C13H22Cl2N4
Molecular Weight: 305.25

(3-Methylbutan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride

CAS No.: 1240527-38-1

Cat. No.: VC4738029

Molecular Formula: C13H22Cl2N4

Molecular Weight: 305.25

* For research use only. Not for human or veterinary use.

(3-Methylbutan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride - 1240527-38-1

Specification

CAS No. 1240527-38-1
Molecular Formula C13H22Cl2N4
Molecular Weight 305.25
IUPAC Name 3-methyl-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butan-2-amine;dihydrochloride
Standard InChI InChI=1S/C13H20N4.2ClH/c1-9(2)10(3)14-11(4)13-16-15-12-7-5-6-8-17(12)13;;/h5-11,14H,1-4H3;2*1H
Standard InChI Key ZEHBBKCJMXHNOB-UHFFFAOYSA-N
SMILES CC(C)C(C)NC(C)C1=NN=C2N1C=CC=C2.Cl.Cl

Introduction

Chemical Identity and Molecular Characteristics

Structural Composition

The compound features a triazolo[4,3-a]pyridine moiety fused to a substituted ethylamine group, with a 3-methylbutan-2-yl substituent. Its molecular formula is C₁₃H₂₂Cl₂N₄, yielding a molecular weight of 305.25 g/mol. The dihydrochloride salt enhances solubility and stability, a common pharmaceutical formulation strategy for amines .

Key Functional Groups:

  • Triazolo[4,3-a]pyridine core: A bicyclic system with a triazole ring fused to pyridine, known for π-π stacking interactions with biological targets .

  • Ethylamine linker: Facilitates binding to neurotransmitter receptors or enzymes via hydrogen bonding.

  • 3-Methylbutan-2-yl group: A branched alkyl chain that may influence lipid membrane permeability and pharmacokinetics.

Synthesis and Analytical Data

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolo-pyridine core followed by alkylation and salt formation:

  • Core Formation: Cyclocondensation of pyridine derivatives with hydrazine analogs yields the triazolo[4,3-a]pyridine scaffold .

  • Side-Chain Introduction: Nucleophilic substitution or reductive amination attaches the ethylamine group to the core.

  • Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt.

Optimization Challenges:

  • Regioselectivity: Ensuring proper fusion of the triazole and pyridine rings requires precise temperature control .

  • Purification: Chromatographic techniques are critical due to the polar nature of intermediates.

PropertyThis CompoundTrazodone Triazolo-Piperidine
Molecular Weight305.25408.33238.72
Target (Hypothesized)5-HT₂A, Kinases5-HT₂Aσ-Receptors
Solubility (mg/mL)>50 (HCl salt)12 (free base)30 (HCl salt)

Structural and Conformational Analysis

X-ray Crystallography Insights

Though crystallographic data for this compound is unavailable, related triazolo-pyridines adopt planar configurations in the fused ring system, with the triazole nitrogen atoms participating in hydrogen bonds . The 3-methylbutan-2-yl group likely induces steric hindrance, affecting binding pocket accessibility.

Computational Modeling Predictions:

  • LogP: ~2.1 (moderate lipophilicity).

  • pKa: 8.3 (amine protonation at physiological pH).

Comparative Analysis with Structural Analogs

Trazodone and Derivatives

Trazodone (AF 1161), a triazolo-pyridinone antidepressant, shares the core structure but lacks the branched alkyl chain. Its pharmacological profile includes serotonin antagonist and reuptake inhibitor (SARI) activity, suggesting that the addition of the 3-methylbutan-2-yl group in the subject compound could enhance CNS penetration .

Triazolo-Piperidine Hydrochlorides

Compounds like 3-(4-Piperidyl)- triazolo[4,3-a]pyridine hydrochloride (PubChem CID 56728399) exhibit σ-receptor affinity, highlighting the versatility of the triazolo-pyridine scaffold in targeting diverse receptor families .

Future Research Directions

  • Target Identification: High-throughput screening against kinase and GPCR libraries.

  • ADMET Profiling: Assess bioavailability, metabolic stability, and toxicity in preclinical models.

  • Analog Synthesis: Modify the alkyl chain length to optimize pharmacokinetics.

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